

Optimizing TNO155 Dosage for Synergistic Effects: A Technical Support Resource

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Compound of Interest

Compound Name: TNO155

Cat. No.: B2543578

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of **TNO155** for synergistic effects in combination therapies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **TNO155** and the rationale for its use in combination therapies?

TNO155 is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase.[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated, promotes the RAS-MAPK signaling pathway, a key driver of cell proliferation and survival in many cancers.[1][2] However, targeted therapies that inhibit specific nodes in this pathway, such as EGFR or BRAF inhibitors, often lead to feedback reactivation of the pathway, limiting their efficacy.[2] **TNO155** can block this feedback activation, thereby creating a synergistic anti-tumor effect when combined with other targeted agents.[2][3]

Q2: What are the most promising synergistic combinations with **TNO155**?

Preclinical and clinical studies have identified several promising combination strategies for **TNO155**:

- EGFR Inhibitors (e.g., Nazartinib, Osimertinib): In EGFR-mutant non-small cell lung cancer (NSCLC), **TNO155** can overcome resistance to EGFR inhibitors by preventing feedback reactivation of the MAPK pathway.[\[2\]](#)[\[3\]](#)
- BRAF/MEK Inhibitors (e.g., Dabrafenib, Trametinib): In BRAF V600E-mutant colorectal cancer, **TNO155** synergizes with BRAF and MEK inhibitors by blocking EGFR-mediated feedback activation of the MAPK pathway.[\[2\]](#)[\[3\]](#)
- KRAS G12C Inhibitors (e.g., Adagrasib, JDQ443): **TNO155** enhances the efficacy of KRAS G12C inhibitors by suppressing the feedback activation of wild-type RAS isoforms.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- CDK4/6 Inhibitors (e.g., Ribociclib): The combination of **TNO155** and a CDK4/6 inhibitor has shown benefit in various cancer models, including those with KRAS mutations, by concurrently targeting cell cycle progression and MAPK signaling.[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Anti-PD-1 Antibodies: **TNO155** can modulate the tumor microenvironment by inhibiting the maturation of immunosuppressive tumor-associated macrophages (TAMs), thereby enhancing the anti-tumor immune response in combination with PD-1 blockade.[\[2\]](#)[\[3\]](#)

Q3: What are typical starting concentrations for in vitro synergy studies with **TNO155**?

Based on preclinical data, in vitro studies often utilize **TNO155** in the nanomolar to low micromolar range. For example, in cell proliferation assays, concentrations ranging from 0.3 μ M to 3 μ M have been used.[\[6\]](#) It is crucial to first determine the IC₅₀ of **TNO155** as a single agent in your specific cell line to inform the concentration range for combination studies.

Q4: What are recommended in vivo dosages for **TNO155** in mouse models?

In xenograft mouse models, a common single-agent dosing regimen for **TNO155** is 20 mg/kg, administered orally twice daily.[\[2\]](#) For combination studies, a dose of 10 mg/kg twice daily is often used to improve tolerability.[\[2\]](#) However, the optimal dose can vary depending on the combination partner and the tumor model, with some studies using up to 20 mg/kg twice daily in combination.[\[2\]](#)

Data Presentation: Preclinical Dosage and Synergy

The following tables summarize quantitative data from preclinical studies to guide experimental design.

Table 1: In Vitro **TNO155** Combination Dosages and Synergy

Combination Partner	Cancer Model	TNO155 Concentration	Partner Concentration	Synergy Metric	Reference
Nazartinib (EGFRi)	EGFR-mutant NSCLC cells	0.1 - 3 μ M	0.01 - 1 μ M	Enhanced growth inhibition	[2]
Dabrafenib + Trametinib (BRAFi + MEKi)	BRAF V600E CRC cells	1 μ M	Dab: 10 nM, Tram: 1 nM	Strong synergy (Synergy score > 2)	[2] [6]
Cpd 12a (KRAS G12Ci)	KRAS G12C cancer cells	0.3 μ M	0.1, 0.5 μ M	Enhanced efficacy	[6]
Ribociclib (CDK4/6i)	EGFR-mutant NSCLC cells	3 μ M	1 μ M	Greater efficacy in colony formation	[2]

Table 2: In Vivo **TNO155** Combination Dosages in Xenograft Models

Combination Partner	Cancer Model	TNO155 Dosage	Partner Dosage	Outcome	Reference
Osimertinib (EGFRi)	EGFR-mutant NSCLC PDX	10 mg/kg, twice daily	10 mg/kg, daily	Enhanced tumor regression	[2]
Dabrafenib + Trametinib (BRAFi + MEKi)	HT-29 CRC xenografts	20 mg/kg, twice daily	Dab: 30 mg/kg, daily; Tram: 0.3 mg/kg, daily	Moderate tumor growth inhibition	[2]
Ribociclib (CDK4/6i)	LU-99 NSCLC xenografts	20 mg/kg, twice daily	75 mg/kg, daily	Comparable efficacy to TNO155 + Trametinib	[2]
Anti-PD-1 antibody	MC38 syngeneic model	20 mg/kg, twice daily	10 mg/kg, weekly	Combination activity	[2]

Experimental Protocols

1. In Vitro Synergy Assessment: Checkerboard Assay

This protocol outlines a standard checkerboard assay to determine the synergistic effects of **TNO155** and a combination partner on cell viability.

- Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - TNO155** and combination partner drug stocks
 - 96-well plates
 - Cell viability reagent (e.g., CellTiter-Glo®, MTT)

- Plate reader
- Methodology:
 - Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
 - Drug Dilution: Prepare serial dilutions of **TNO155** and the combination partner. A common approach is to prepare 2x the final concentration.
 - Treatment: Add the drug dilutions to the plate in a checkerboard format. This involves adding **TNO155** dilutions along the rows and the partner drug dilutions along the columns. Include wells for single-agent controls and vehicle controls.
 - Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).
 - Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
 - Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where $CI < 1$ indicates synergy, $CI = 1$ indicates an additive effect, and $CI > 1$ indicates antagonism.

2. In Vivo Efficacy Study: Xenograft Model

This protocol describes a typical in vivo study to evaluate the synergistic anti-tumor activity of **TNO155** in combination with another agent.

- Materials:
 - Immunocompromised mice (e.g., nude or NSG mice)
 - Cancer cell line or patient-derived xenograft (PDX) model
 - **TNO155** and combination partner drug formulations
 - Calipers for tumor measurement

- Animal balance
- Methodology:
 - Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue fragments into the flank of the mice.
 - Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, **TNO155** alone, partner drug alone, combination).
 - Treatment Administration: Administer the drugs according to the predetermined dosage and schedule. For example, **TNO155** is typically given orally twice daily.
 - Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
 - Endpoint: Continue the study until a predefined endpoint is reached, such as a specific tumor volume or signs of toxicity.
 - Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to compare the anti-tumor efficacy of the combination treatment to the single-agent and vehicle control groups.

Troubleshooting Guides

Issue 1: High variability in in vitro cell viability assays.

- Possible Cause: Inconsistent cell seeding density.
 - Solution: Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension frequently during plating.
- Possible Cause: Edge effects in the 96-well plate.
 - Solution: Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
- Possible Cause: Drug precipitation at high concentrations.

- Solution: Visually inspect the drug solutions and the wells after treatment. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included).

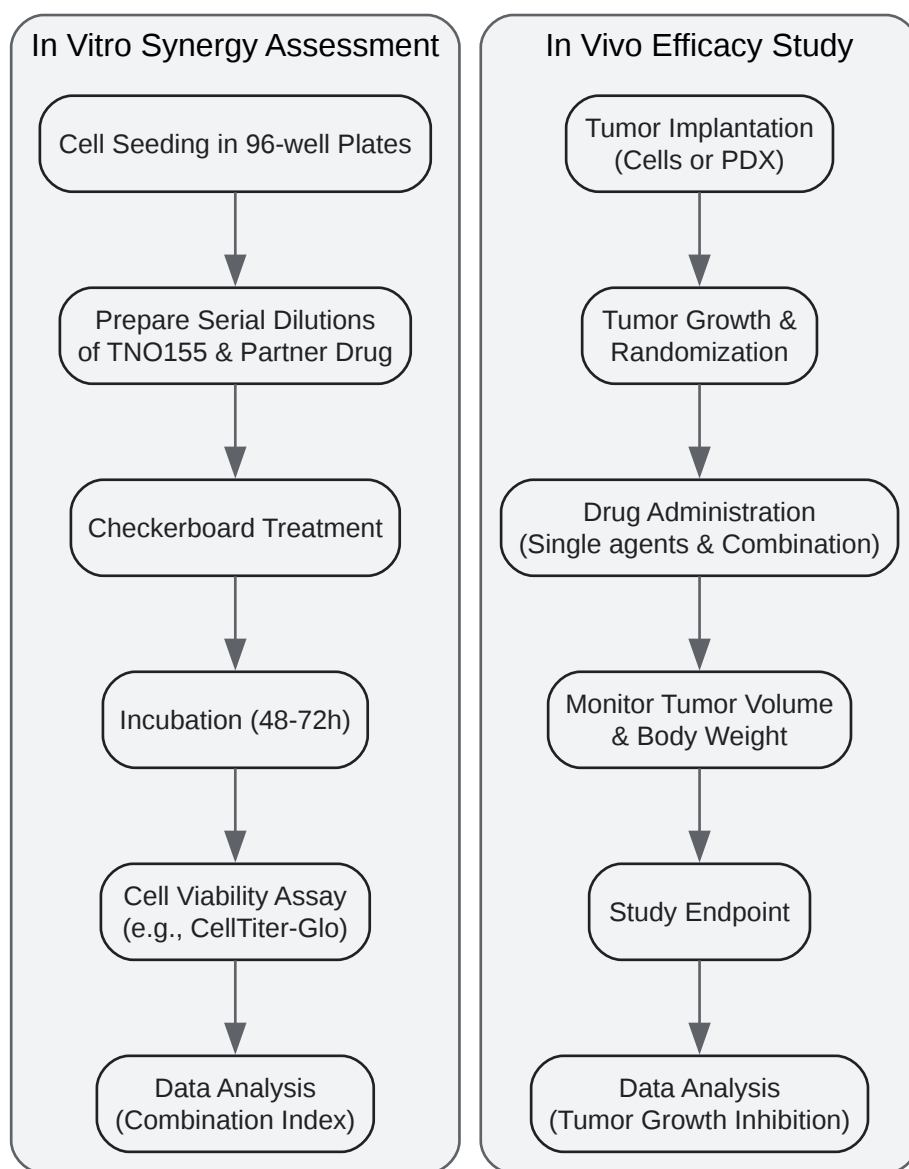
Issue 2: Unexpected toxicity in in vivo combination studies.

- Possible Cause: Overlapping toxicities of the combined agents.
 - Solution: Conduct a dose-finding study for the combination to determine the maximum tolerated dose (MTD). Consider reducing the dose of one or both agents in the combination arm.^[2]
- Possible Cause: Formulation issues leading to altered pharmacokinetics.
 - Solution: Ensure the formulation for each drug is appropriate for the route of administration and that the drugs are stable in the vehicle.

Issue 3: Lack of synergy observed in experiments.

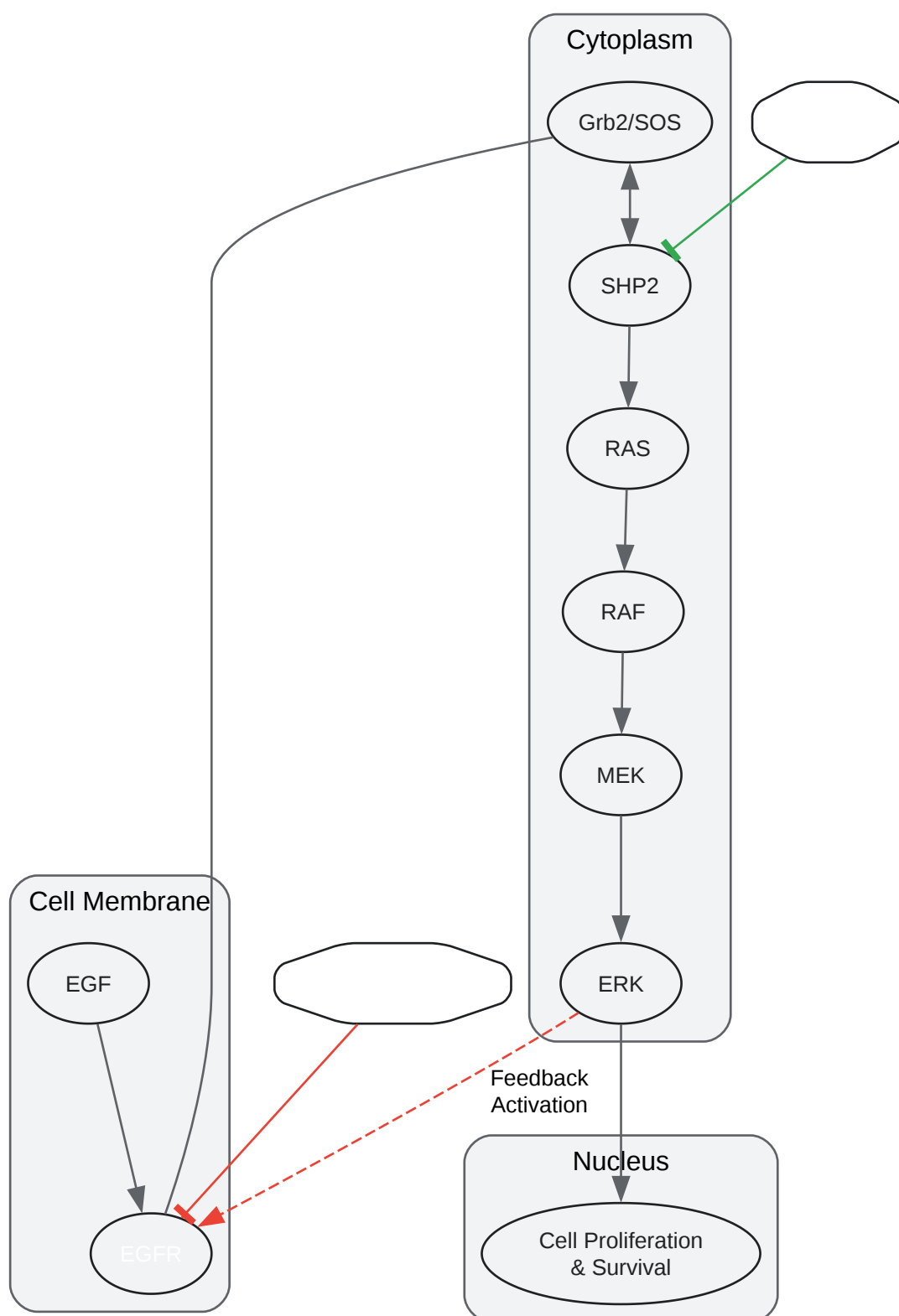
- Possible Cause: The chosen cell line or tumor model is not dependent on the signaling pathway targeted by the combination.
 - Solution: Confirm the genetic background and signaling pathway activity of your model system (e.g., through western blotting for key pathway components).
- Possible Cause: Suboptimal dosing or scheduling of the drugs.
 - Solution: Perform dose-response experiments for each single agent to inform the concentration range for the combination study. Experiment with different administration schedules (e.g., concurrent vs. sequential).

Mandatory Visualizations



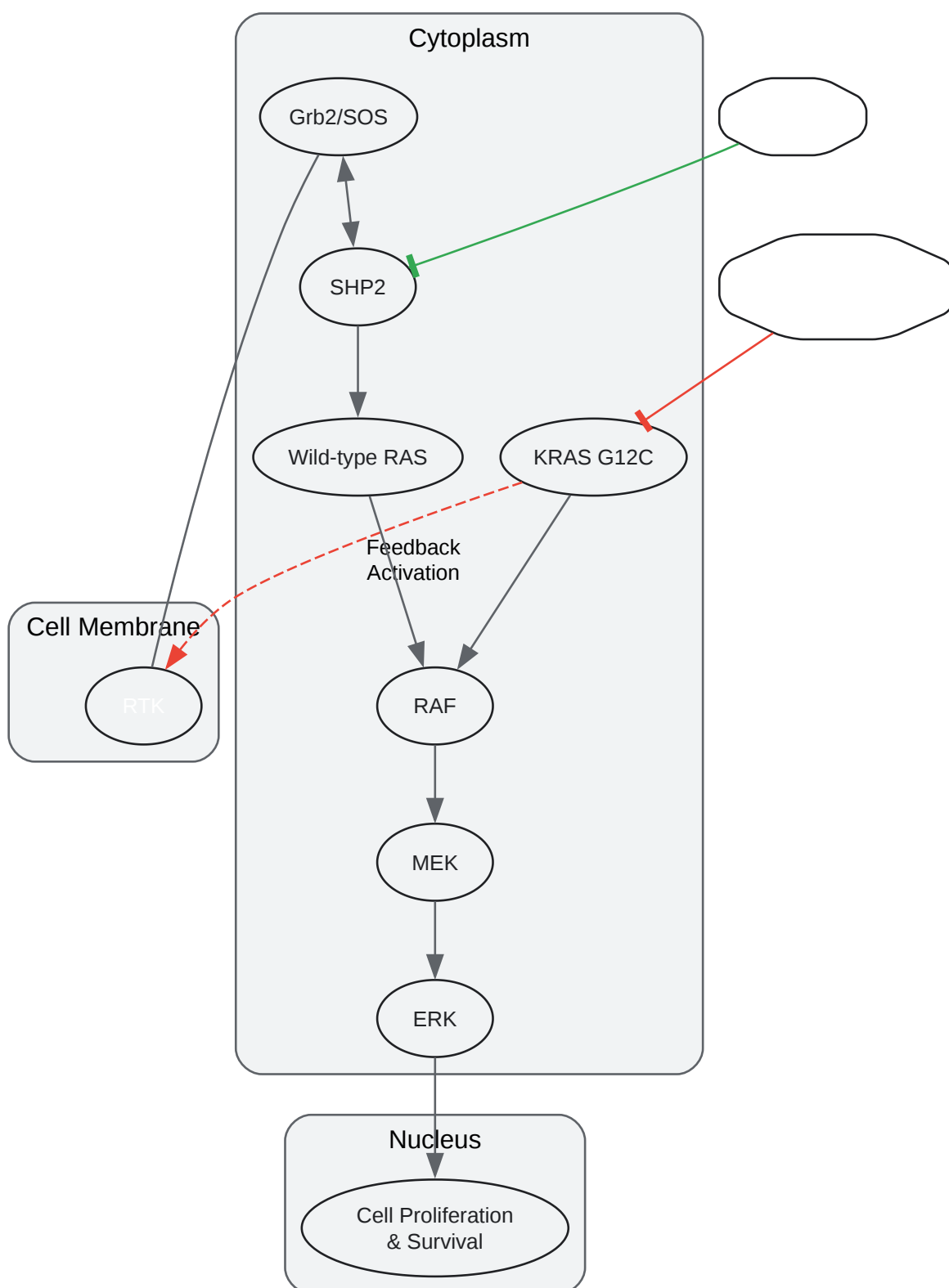
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Caption: A generalized workflow for assessing **TNO155** synergy in vitro and in vivo.



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Caption: **TNO155** and EGFRi synergistically inhibit the MAPK pathway.



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Caption: **TNO155** blocks feedback activation induced by KRAS G12C inhibitors.

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